Researchers can use L-noradrenaline bitartrate to study how neurons communicate in the brain. By stimulating specific receptors, scientists can investigate the role of noradrenergic signaling in behaviors like attention, learning, and memory [Source: National Institutes of Health (.gov) on Norepinephrine Systems ].
L-noradrenaline bitartrate can be used to model certain neurological conditions where norepinephrine signaling is impaired. For instance, researchers may use it to study depression or ADHD in animal models [Source: Behavioural Brain Research Journal on Chronic L-647, N-(ethyl)-2-chloro-phenyl-N-methyl-ethylamine hydrochloride, infusion into the ventral tegmental area reduces glutamate release in the nucleus accumbens of rats ].
L-noradrenaline bitartrate can be used to study how blood pressure and heart rate are regulated. Since it acts as a vasopressor, researchers can examine its effects on blood vessel constriction and cardiac output [Source: Biosynth on L-Noradrenaline bitartrate monohydrate ].
L-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a salt form of the endogenous catecholamine norepinephrine. It is characterized by the molecular formula and a molecular weight of approximately 337.28 g/mol. This compound plays a crucial role in the sympathetic nervous system, functioning primarily as a neurotransmitter and hormone. It is synthesized from the amino acid tyrosine and is involved in various physiological processes, including the regulation of blood pressure and heart rate during stress responses .
L-Noradrenaline bitartrate is formed through the reaction of norepinephrine with tartaric acid, resulting in a stable salt. The primary chemical reaction can be summarized as follows:
In biological systems, norepinephrine undergoes metabolic transformations primarily via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to various metabolites that can influence physiological responses .
L-Noradrenaline bitartrate exhibits significant biological activity as an agonist for adrenergic receptors, specifically:
Through these interactions, L-noradrenaline bitartrate plays a vital role in the "fight-or-flight" response, enhancing alertness, increasing heart rate, and mobilizing energy stores .
The synthesis of L-noradrenaline bitartrate typically involves the following steps:
Studies on L-noradrenaline bitartrate have shown its interactions with various pharmacological agents:
L-Noradrenaline bitartrate shares similarities with several other compounds within the catecholamine family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Primary Use | Key Differences |
|---|---|---|---|
| Epinephrine | C₉H₁₃NO₃ | Emergency treatment for anaphylaxis | More potent vasoconstrictor than L-noradrenaline |
| Dopamine | C₈H₁₁NO₂ | Treatment of Parkinson's disease | Precursor to norepinephrine; different receptor activity |
| Isoproterenol | C₁₁H₁₅NO₃ | Bronchodilator | Selective beta agonist; less effect on blood pressure |
| Phenylephrine | C₉H₁₃NO₂ | Nasal decongestant | Primarily alpha agonist; minimal CNS effects |
L-Noradrenaline bitartrate stands out due to its dual role as both a neurotransmitter and hormone, making it essential for understanding both peripheral and central nervous system functions .
L-Noradrenaline bitartrate, a salt form of the endogenous catecholamine norepinephrine, emerged from early 20th-century research on adrenal gland extracts. The compound’s discovery is intertwined with the isolation of epinephrine (adrenaline), first achieved by John Jacob Abel in 1899 and Jokichi Takamine in 1901. Norepinephrine itself was identified in 1907 as both a biosynthetic precursor to epinephrine and a neurotransmitter, a finding that expanded understanding of sympathetic nervous system function.
The resolution of racemic norepinephrine into its enantiomers was pioneered in the mid-20th century. The U.S. Patent US2774789 (1956) detailed the use of optically active acids like tartaric acid to isolate (R)-(-)-norepinephrine, marking a milestone in stereochemical purification. Ulf von Euler’s 1946 confirmation of norepinephrine as the principal sympathetic neurotransmitter solidified its physiological significance.
The compound’s nomenclature reflects historical and regional preferences. The International Nonproprietary Name (INN) norepinephrine contrasts with the British Approved Name (BAN) noradrenaline, a distinction rooted in early 20th-century debates between "adrenaline" (UK) and "epinephrine" (US). Systematic chemical names include:
Synonymous terms span pharmacological and chemical contexts:
L-Noradrenaline bitartrate occupies a central role in catecholamine biochemistry. Biosynthesis proceeds via the enzymatic pathway:
$$
\text{L-Tyrosine} \xrightarrow{\text{Tyrosine hydroxylase}} \text{L-DOPA} \xrightarrow{\text{DOPA decarboxylase}} \text{Dopamine} \xrightarrow{\text{Dopamine β-hydroxylase}} \text{Norepinephrine}
$$
As a neurotransmitter, norepinephrine mediates sympathetic "fight-or-flight" responses through α- and β-adrenergic receptors. Its tartrate salt form enhances stability for experimental and clinical use, enabling precise dosing in physiological studies.
Early 20th-century researchers utilized norepinephrine to explore autonomic nervous system function. Key applications include:
Two primary synthetic routes dominate industrial production:
Cyanohydrin Route
Nitromethane Condensation
Racemic mixtures are resolved using chiral acids. The (R)-enantiomer’s pharmacological activity drove the adoption of tartaric acid for large-scale separation, achieving enantiomeric excess >99%.
L-Noradrenaline bitartrate exists in two primary forms: the anhydrous form and the monohydrate form, each with distinct molecular formulas and weights. The anhydrous form possesses the molecular formula C₁₂H₁₇NO₉ with a molecular weight of 319.26 grams per mole [1] [2]. The more commonly encountered monohydrate form exhibits the molecular formula C₁₂H₁₉NO₁₀ and a corresponding molecular weight of 337.28 grams per mole [3] [4].
The compound represents a salt formed between L-noradrenaline (norepinephrine) and tartaric acid in a 1:1 stoichiometric ratio, with the monohydrate form incorporating one molecule of water of crystallization [3] [5]. The structural composition can be expressed as the combination of the noradrenaline component (C₈H₁₁NO₃) with the tartaric acid component (C₄H₆O₆), plus water in the case of the monohydrate [3] [4].
The Chemical Abstracts Service (CAS) registry numbers distinguish between these forms: 51-40-1 for the anhydrous bitartrate salt and 108341-18-0 for the monohydrate form [1] [2] [3] [4]. These registry numbers serve as unique identifiers for regulatory and research purposes, enabling precise identification across different pharmaceutical and scientific applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (anhydrous) | C₁₂H₁₇NO₉ | [1] [2] |
| Molecular Formula (monohydrate) | C₁₂H₁₉NO₁₀ | [3] [4] |
| Molecular Weight (anhydrous) | 319.26 g/mol | [1] [2] |
| Molecular Weight (monohydrate) | 337.28 g/mol | [3] [4] |
| CAS Registry Number (anhydrous) | 51-40-1 | [1] [2] |
| CAS Registry Number (monohydrate) | 108341-18-0 | [3] [4] |
L-Noradrenaline bitartrate exhibits significant stereochemical complexity due to the presence of multiple chiral centers within both the noradrenaline and tartaric acid components. The noradrenaline moiety contains one chiral center at the benzylic carbon atom, specifically at the carbon bearing both the hydroxyl group and the aminoethyl side chain [6] [7]. This chiral center adopts the R-configuration in the naturally occurring L-(-) form of noradrenaline [6] [7] [8].
The tartaric acid component contributes two additional chiral centers at the C-2 and C-3 positions, both of which possess the R-configuration in the form used for pharmaceutical salt formation [1] [9] [10]. This results in the (2R,3R)-tartaric acid configuration, which is the naturally occurring L-(+)-tartaric acid enantiomer [9] [10]. The combination of these stereochemical elements creates a diastereomeric salt with well-defined three-dimensional molecular architecture.
The compound exhibits levorotatory optical activity, with a specific rotation [α]₂₀/D of -10.0 to -12.0 degrees when measured at a concentration of 5 grams per 100 milliliters in water [3] [11]. This negative optical rotation confirms the predominance of the L-(-) enantiomer and indicates high enantiomeric purity. Modern analytical techniques have demonstrated that pharmaceutical-grade L-noradrenaline bitartrate typically achieves enantiomeric excess values exceeding 99 percent [12] [8].
The absolute configuration of the noradrenaline component is designated as (1R)-2-amino-1-hydroxyethyl-benzene-1,2-diol, reflecting the spatial arrangement of substituents around the chiral center [1] [6]. This stereochemical specificity is crucial for biological activity, as the R-(-) enantiomer demonstrates significantly higher pharmacological potency compared to its S-(+) counterpart [12] [8].
| Stereochemical Parameter | Value | Reference |
|---|---|---|
| Configuration of noradrenaline component | R-(-) | [6] [7] [8] |
| Configuration of tartaric acid component | (2R,3R) | [1] [9] [10] |
| Enantiomeric excess (ee) | >99% | [12] [8] |
| Optical rotation direction | Levorotatory | [11] [10] |
| Specific Rotation [α]₂₀/D | -10.0 to -12.0° (C=5, H₂O) | [3] [11] |
The formation of L-noradrenaline bitartrate involves multiple types of intermolecular interactions that contribute to the overall stability and physical properties of the salt. The primary stabilizing interaction occurs through ionic bonding between the protonated amino group of noradrenaline and the deprotonated carboxylate groups of tartaric acid [13] [14]. This acid-base neutralization creates a stable ionic framework that forms the foundation of the salt structure.
Extensive hydrogen bonding networks provide secondary stabilization throughout the crystal lattice. The hydroxyl groups present on both the catechol ring of noradrenaline and the tartaric acid molecule participate in intermolecular hydrogen bonding interactions [13] [15]. These hydrogen bonds involve both donor and acceptor sites, creating a three-dimensional network that enhances the structural integrity of the crystalline form.
The bitartrate salt formation significantly enhances water solubility compared to the free base form of noradrenaline [13]. This solubility enhancement results from the hydrophilic nature of the tartrate anion and its ability to form additional hydrogen bonds with water molecules [13]. The compound demonstrates solubility values of approximately 31.93 milligrams per milliliter in both water and dimethyl sulfoxide [14].
Intramolecular hydrogen bonding within the catechol ring system contributes to conformational stability [13]. The adjacent hydroxyl groups on the benzene ring can form internal hydrogen bonds, which help maintain the preferred molecular conformation and contribute to the overall thermodynamic stability of the compound.
Van der Waals forces and weak π-π interactions between aromatic ring systems provide additional stabilization, particularly in the solid state [13]. These weaker interactions contribute to the crystal packing efficiency and influence the physical properties such as melting point and crystalline appearance.
| Bonding Type | Participants | Contribution to Stability | Reference |
|---|---|---|---|
| Ionic interaction | Protonated amino group ↔ Tartrate carboxylate | Primary stabilization | [13] [14] |
| Hydrogen bonding (intermolecular) | Hydroxyl groups ↔ Carboxyl/hydroxyl groups | Secondary stabilization | [13] [15] |
| Hydrogen bonding (intramolecular) | Within catechol ring system | Conformational stability | [13] |
| van der Waals forces | Aliphatic chains and ring systems | Overall molecular interactions | [13] [14] |
L-Noradrenaline bitartrate represents the pharmacologically active enantiomer of noradrenaline in salt form with tartaric acid. The compound exists predominantly as the R-(-) enantiomer, which corresponds to the naturally occurring and biologically active form found in mammalian physiology [12] [8]. This enantiomeric form demonstrates approximately 15 to 40 times greater pharmacological activity compared to its S-(+) counterpart [12] [8].
The enantiomeric purity of pharmaceutical-grade L-noradrenaline bitartrate typically exceeds 99 percent enantiomeric excess [12] [8]. This high level of stereochemical purity is achieved through stereoselective synthetic processes that avoid racemization and subsequent resolution procedures [8]. Advanced analytical techniques, including chiral high-performance liquid chromatography and circular dichroism spectroscopy, are employed to verify enantiomeric purity and detect trace amounts of the undesired S-(+) enantiomer [7].
The presence of the inactive D-(+) enantiomer as an impurity can significantly impact both the therapeutic efficacy and safety profile of the compound [7]. Studies have demonstrated that commercial preparations may contain between 0.5 to 5.7 percent of the D-(+) enantiomer, necessitating stringent quality control measures [7]. The limit of detection for the inactive enantiomer using modern analytical methods reaches approximately 0.5 percent of the total composition [7].
Racemization can occur under certain storage conditions, particularly when exposed to elevated temperatures, alkaline conditions, or prolonged light exposure [7] [16]. The bitartrate salt form provides enhanced protection against racemization compared to other salt forms due to the stabilizing influence of the tartrate counterion and the formation of a stable crystalline lattice [13].
The stereochemical stability of L-noradrenaline bitartrate is maintained through careful control of storage conditions, including temperature control (2-8°C), protection from light, and maintenance of appropriate pH conditions [17] [16]. These storage requirements ensure preservation of enantiomeric purity throughout the shelf life of pharmaceutical preparations.
L-Noradrenaline bitartrate exhibits distinct advantages when compared to other catecholamine salt formulations in terms of stability, solubility, and handling characteristics. The bitartrate salt form provides superior stability compared to hydrochloride salts of catecholamines, primarily due to the absence of chloride interference with iron complexation processes [18].
When compared to L-epinephrine bitartrate, L-noradrenaline bitartrate demonstrates similar stability characteristics but differs in specific rotation values and molecular weight [12] [7] [8]. L-Epinephrine bitartrate exhibits a specific rotation of -50 to -54 degrees, significantly higher than the -10 to -12 degrees observed for L-noradrenaline bitartrate [12] [8] [11]. This difference reflects the structural variation between the two catecholamines, specifically the presence of an N-methyl group in epinephrine.
Dopamine hydrochloride, while more readily available and less expensive, presents certain limitations in research applications due to chloride anion interference with metal ion interactions [18] [19]. Studies have demonstrated that chloride ions can compete for ferric iron binding sites, potentially affecting the catecholamine's ability to form complexes with iron-containing proteins such as transferrin [18].
The tartrate counterion in L-noradrenaline bitartrate provides several advantages over simple hydrochloride salts. The tartrate anion contributes additional hydrogen bonding sites, enhancing the overall stability of the salt form [13]. Furthermore, the tartrate counterion does not interfere with iron complexation studies, making the bitartrate form particularly suitable for research involving metal ion interactions [18].
Solubility profiles vary among different catecholamine salts, with L-noradrenaline bitartrate demonstrating excellent aqueous solubility (31.93 milligrams per milliliter) while maintaining compatibility with organic solvents such as dimethyl sulfoxide [14]. This dual solubility characteristic provides flexibility in formulation development and research applications.
| Catecholamine Salt | Molecular Weight (g/mol) | Optical Activity | Salt Form Advantages | Reference |
|---|---|---|---|---|
| L-Noradrenaline bitartrate | 319.26 | Levorotatory (-10° to -12°) | Enhanced stability, improved solubility | [1] [2] [14] |
| L-Epinephrine bitartrate | 333.29 | Levorotatory (-50° to -54°) | Enhanced stability, improved solubility | [12] [7] [8] |
| Dopamine hydrochloride | 189.64 | Levorotatory | Good solubility, but chloride interference | [18] [19] |
| L-Noradrenaline hydrochloride | 205.64 | Levorotatory | Good solubility, simpler formulation | [20] [21] |
The melting point of L-noradrenaline bitartrate (129°C) provides an intermediate thermal stability compared to other catecholamine salts [3] [17]. This melting point reflects the balance between intermolecular forces within the crystal lattice and offers practical advantages for pharmaceutical processing and storage stability [17] [16].
The solubility characteristics of L-Noradrenaline bitartrate demonstrate marked selectivity for polar protic solvents, with water representing the optimal dissolution medium. Quantitative solubility studies reveal aqueous solubility ranging from 31.93 to 50 mg/mL, with solutions maintaining clarity to near-transparency [1] [2] [3]. The compound exhibits excellent compatibility with dimethyl sulfoxide, achieving concentrations of 25 to 31.93 mg/mL [2] [4], while dimethyl formamide supports concentrations up to 10 mg/mL [2].
| Solvent | Solubility (mg/mL) | Clarity |
|---|---|---|
| Water | 31.93 - 50 | Clear to almost transparency |
| Dimethyl sulfoxide (DMSO) | 25 - 31.93 | Clear |
| Dimethyl formamide | 10 | Clear |
| Phosphate buffered saline (pH 7.2) | 10 | Clear |
| Ethanol | Very slightly soluble | N/A |
| Diethyl ether | Insoluble | N/A |
| Chloroform | Insoluble | N/A |
The pronounced insolubility in non-polar organic solvents such as diethyl ether and chloroform [5] [6] reflects the highly polar nature of the bitartrate salt, attributed to multiple hydroxyl groups and ionic character. Phosphate buffered saline at physiological pH 7.2 supports dissolution at 10 mg/mL [2], indicating compatibility with biological fluid conditions.
L-Noradrenaline bitartrate exhibits complex ionization behavior characterized by multiple ionizable groups contributing to its pH-dependent properties. The compound demonstrates a pKa value of 8.64 at 25°C [1] [4], with additional ionization constants at pKa1 = 8.85 (strongest basic) and pKa2 = 9.5 (strongest acidic) [7]. The bitartrate salt formation results in acidic aqueous solutions, as hydrolysis produces a pH less than 7 due to the stronger acidic character of tartaric acid relative to the basic norepinephrine component [7].
| Parameter | Value | Notes |
|---|---|---|
| pKa (25°C) | 8.64 | At 25°C |
| pKa1 (strongest basic) | 8.85 | Amine group ionization |
| pKa2 (strongest acidic) | 9.5 | Phenolic hydroxyl group |
| pH Profile Maximum (H2O) | 8.2 | Uptake maximum in biological systems |
| pH Stability Range | Acidic (bitartrate salt) | Hydrolysis results in pH < 7 |
Biological uptake studies demonstrate optimal norepinephrine transport at pH 8.2 in aqueous medium [8], correlating with the ionization state of phenolic hydroxyl groups. The pH-dependent behavior influences both the amine and phenolic hydroxyl functionalities, with opposite charge characteristics affecting molecular recognition and binding processes [8].
Proton nuclear magnetic resonance spectroscopy of L-Noradrenaline bitartrate reveals characteristic chemical shifts consistent with the aromatic catechol structure and aliphatic amine functionality. The aromatic proton region displays distinct signals at δ 6.82 ppm (H-5, meta to hydroxyl), δ 6.72 ppm (H-6, ortho to hydroxyl), and δ 6.64 ppm (H-2, ortho to hydroxyl) [9] [10]. The benzylic proton appears as a triplet at δ 4.76 ppm, while the aminomethyl protons manifest as a complex multiplet between δ 2.98-3.31 ppm [9].
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-5 (meta to OH) | 6.82 | Doublet | 1H |
| Aromatic H-6 (ortho to OH) | 6.72 | Doublet | 1H |
| Aromatic H-2 (ortho to OH) | 6.64 | Doublet | 1H |
| Benzylic CH | 4.76 | Triplet | 1H |
| CH2NH2 | 2.98-3.31 | Multiplet | 2H |
| Tartrate CH | 4.07 | Singlet | 2H |
The tartrate component contributes signals at δ 4.07 ppm corresponding to the stereogenic carbon centers [9]. Exchangeable protons from hydroxyl, amine, and carboxylic acid groups exhibit variable chemical shifts dependent on solvent and concentration conditions.
Electron impact mass spectrometry of L-Noradrenaline bitartrate generates a molecular ion peak at m/z 319, corresponding to the intact bitartrate salt [9]. The fragmentation pattern exhibits characteristic peaks at m/z 169 (norepinephrine base, base peak), m/z 152 (loss of ammonia), m/z 139 (catechol fragment), and m/z 107 (hydroxybenzyl cation) [9] [11].
| Fragment m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 319 (M+) | Molecular ion | Molecular ion peak |
| 169 | Base peak (100) | Norepinephrine base |
| 152 | 100 | Loss of NH3 |
| 139 | 99.99 | Catechol fragment |
| 107 | 95.50 - 100 | Hydroxybenzyl cation |
| 93 | 39.70 | Phenol fragment |
| 77 | 100 | Benzene ring |
The mass spectral data confirm the structural integrity and provide diagnostic fragmentation patterns useful for analytical identification and purity assessment [9].
Infrared spectroscopic analysis reveals characteristic absorption bands reflecting the diverse functional groups present in L-Noradrenaline bitartrate. The broad, strong absorption between 3200-3600 cm⁻¹ corresponds to O-H stretching vibrations from phenolic and carboxylic acid groups [12]. Primary amine N-H stretching appears at 3000-3200 cm⁻¹, while aliphatic C-H stretching occurs at 2800-3000 cm⁻¹ [12].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3600 | O-H stretching (phenolic, carboxylic) | Strong, broad |
| 3000-3200 | N-H stretching (primary amine) | Medium |
| 2800-3000 | C-H stretching (aliphatic) | Medium |
| 1700-1750 | C=O stretching (carboxylic acid) | Strong |
| 1600-1650 | Aromatic C=C stretching | Medium |
| 1200-1300 | C-O stretching (phenolic) | Strong |
The carbonyl stretching region at 1700-1750 cm⁻¹ demonstrates the presence of carboxylic acid functionality from the tartrate component [12]. Aromatic C=C stretching at 1600-1650 cm⁻¹ and phenolic C-O stretching at 1200-1300 cm⁻¹ confirm the catechol structural features [12].
Crystallographic studies of L-Noradrenaline bitartrate reveal an orthorhombic crystal system with space group P212121, indicating chiral crystalline packing [13]. Unit cell parameters determined by X-ray diffraction include a = 8.611(2) Å, b = 6.138(2) Å, and c = 14.912(4) Å [13]. The crystal structure demonstrates close correspondence to related catecholamine structures, particularly adrenaline, in molecular geometry and crystalline arrangement [13].
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Orthorhombic | Similar to adrenaline |
| Space Group | P212121 | Chiral space group |
| Unit Cell a (Å) | 8.611(2) | From X-ray diffraction |
| Unit Cell b (Å) | 6.138(2) | From X-ray diffraction |
| Unit Cell c (Å) | 14.912(4) | From X-ray diffraction |
| Z (molecules per unit cell) | 4 | Standard for this space group |
| R-factor | 0.036 | Conventional R-factor |
The refinement achieved a conventional R-factor of 0.036 with standard deviations in bond lengths of 0.003 Å and bond angles of 0.2° [13]. While specific polymorphic forms of L-Noradrenaline bitartrate have not been extensively documented, the potential for polymorphism exists given the structural complexity and multiple hydrogen bonding sites [14] [15].
Thermal analysis of L-Noradrenaline bitartrate monohydrate reveals a melting point of 129°C [5] [6] [16], representing the temperature at which the crystalline structure undergoes phase transition. The compound demonstrates stability under normal ambient conditions but requires protection from excessive heat and light exposure [17] [18].
| Property | Value | Comments |
|---|---|---|
| Melting Point (°C) | 129 | Monohydrate form |
| Storage Temperature | +2 to +8°C | Recommended storage |
| Thermal Stability | Stable under normal conditions | Protect from light |
| Degradation Half-life (pH 8.264, heat) | 5.5 minutes | Under accelerated conditions |
| Degradation at pH 1.977 (142h) | 80% remaining | Acid conditions more stable |
Accelerated degradation studies under elevated temperature and alkaline conditions (pH 8.264) demonstrate rapid decomposition with a half-life of 5.5 minutes [17]. Conversely, acidic conditions (pH 1.977) promote greater stability, with 80% of the compound remaining after 142 hours [17]. Long-term stability studies indicate excellent preservation when stored at -20°C with protection from light, maintaining greater than 99% potency for 365 days [18].
L-Noradrenaline bitartrate exhibits significant hygroscopic properties, readily absorbing moisture from atmospheric conditions [19] [5]. The compound exists predominantly as a monohydrate under standard conditions, with a molecular weight of 337.28 g/mol compared to 319.27 g/mol for the anhydrous form [5] [6]. Karl Fischer analysis typically reveals water content between 5.0-6.0% [19] [5], consistent with monohydrate stoichiometry.
| Form | Molecular Weight | Formula |
|---|---|---|
| Anhydrous | 319.27 | C8H11NO3·C4H6O6 |
| Monohydrate | 337.28 | C8H11NO3·C4H6O6·H2O |
| Water Content (Karl Fischer) | 5.0 - 6.0% | Experimental range |
| Hygroscopicity | Hygroscopic | Absorbs moisture from air |
The hygroscopic nature necessitates careful storage under controlled humidity conditions, typically requiring desiccated environments or sealed containers [20] [21]. Desiccation prior to use is not recommended as it may alter the hydration state and consequently affect solubility and stability characteristics [12]. The monohydrate form represents the thermodynamically stable phase under ambient conditions, with the water molecule integral to the crystal lattice structure [22] [23].
Acute Toxic;Health Hazard